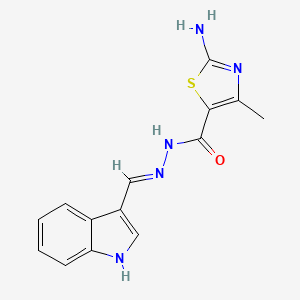

2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide

Description

Properties

IUPAC Name |

2-amino-N-[(E)-1H-indol-3-ylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-8-12(21-14(15)18-8)13(20)19-17-7-9-6-16-11-5-3-2-4-10(9)11/h2-7,16H,1H3,(H2,15,18)(H,19,20)/b17-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOQRTSGZFTITF-REZTVBANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN=CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Formation of the Hydrazide Functional Group: The hydrazide group can be introduced by reacting the carboxylic acid derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the indole moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can occur at the hydrazide functional group, converting it to the corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group on the thiazole ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives of the thiazole and indole rings.

Reduction: Amines derived from the reduction of the hydrazide group.

Substitution: Substituted derivatives at the amino group of the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been extensively studied for its potential as an anticancer agent. Research indicates that it can inhibit key protein kinases such as EGFR, HER2, and VEGFR-2, which are crucial in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, highlighting its therapeutic potential against various malignancies .

Antimicrobial Properties

In addition to its anticancer effects, the compound exhibits antimicrobial activity. Studies have evaluated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance antimicrobial potency .

Anti-inflammatory Effects

The compound is also being explored for anti-inflammatory applications. Its ability to modulate cellular signaling pathways involved in inflammation makes it a candidate for developing new anti-inflammatory drugs. This is particularly relevant in conditions where chronic inflammation plays a pivotal role, such as arthritis and cardiovascular diseases.

Biological Studies

Enzyme Inhibition

The mechanism of action for 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide involves enzyme inhibition. The compound can bind to the active sites of enzymes, blocking substrate access and thereby inhibiting their activity. This property is valuable in drug design aimed at targeting specific enzymes involved in disease processes .

Receptor Binding

This compound also interacts with various receptors on cell surfaces, modulating cellular responses. This interaction can influence signaling pathways that regulate cell growth, differentiation, and apoptosis, making it a critical focus for research into new therapeutic agents.

Industrial Applications

The versatility of this compound extends to industrial applications as well. It is being investigated for use in the synthesis of dyes and pigments due to its stable chemical structure and reactive functional groups. The potential for developing novel materials based on this compound could lead to advancements in various fields such as textiles and coatings.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Efficacy : A study evaluated various thiazole-indole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that specific modifications led to enhanced activity, with IC50 values suggesting potent anticancer properties .

- Antimicrobial Activity : Research involving the synthesis of N-substituted derivatives demonstrated varying degrees of antimicrobial activity against selected bacterial strains. Notably, some compounds showed significant activity against resistant strains, indicating their potential as new antimicrobial agents .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that certain derivatives effectively inhibited enzymes involved in metabolic pathways associated with cancer progression. This highlights their potential role in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Cellular Pathways: The compound can interfere with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Computational Insights

- Hydrogen Bonding: The target compound’s hydrogen bond donor/acceptor count (2/6) and polar surface area (108 Ų) suggest moderate bioavailability, comparable to ethyl ester analogs (e.g., : 2 donors/6 acceptors, 108 Ų) .

- Electron Density : DFT calculations on similar thiazole-indole hybrids indicate electron-rich regions (thiazole S, indole N) facilitate interactions with biomolecular targets .

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 328.4 | 4.0 | 2 | 6 |

| Ethyl Ester Analog () | 328.4 | 4.0 | 2 | 6 |

| Thiadiazole Derivative 9b | ~350 (estimated) | 3.8 | 1 | 5 |

Key Research Findings and SAR Insights

- Substituent Impact : Electron-withdrawing groups (e.g., nitro) on thiadiazole/triazole derivatives enhance antitumor activity, while hydrazide groups favor antioxidant/chelating properties .

- Ring System Diversity : Thiazole-indole hybrids exhibit broader bioactivity (antimicrobial, antiproliferative) than pyrazole or imidazole analogs, likely due to enhanced π-system conjugation .

- Synthetic Flexibility : The Hantzsch protocol allows modular substitution, enabling rapid generation of analogs with varied biological profiles .

Biological Activity

2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with indole derivatives under acidic conditions. Various methods have been explored to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including 2-Amino-4-methyl-thiazole-5-carboxylic acid hydrazides. The compound has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL for certain derivatives .

- Escherichia coli : Some derivatives demonstrated significant antibacterial activity, with MIC values comparable to standard antibiotics like nitrofurantoin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 9 | Staphylococcus aureus | 25 |

| 10 | Escherichia coli | 50 |

| 12a | Bacillus subtilis | 12.5 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. The compound has shown promising results against various cancer cell lines:

- HepG2 (liver cancer) : Some derivatives exhibited IC50 values as low as 0.5 µM, indicating potent cytotoxicity .

- MCF7 (breast cancer) : Induced cell cycle arrest and apoptosis in treated cells, suggesting a mechanism involving the inhibition of key signaling pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.5 | Induction of apoptosis |

| MCF7 | <1.0 | Cell cycle arrest at G2/M phase |

| A549 | <10 | Inhibition of EGFR and HER2 kinases |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. Key observations include:

- The presence of electron-donating groups enhances activity.

- Substituents on the thiazole ring significantly affect potency against cancer cell lines.

- Hydrazone formation has been associated with increased antimicrobial efficacy .

Case Studies

- Anticancer Evaluation : In a study evaluating several thiazole derivatives, compound 13 showed significant activity against both HepG2 and A431 cell lines with IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Screening : A series of hydrazide derivatives were synthesized and tested against a panel of bacteria. Notably, compound 4g exhibited strong activity against Bacillus subtilis, making it a candidate for further development .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide?

The compound is synthesized via condensation reactions between 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazole-based hydrazides. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydrazide in acetic acid with sodium acetate as a catalyst (3–5 hours). The product is isolated via filtration, washed with acetic acid/ethanol, and recrystallized from DMF/acetic acid mixtures . Monitoring reaction progress via TLC and HPLC ensures purity (>95%) .

Q. How is the compound characterized structurally and analytically?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm indole-thiazole connectivity and hydrazide bond formation.

- FT-IR for identifying N–H stretches (3100–3300 cm⁻¹) and C=O/C=N bonds (1650–1700 cm⁻¹).

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Elemental analysis to validate empirical formulas .

Q. What preliminary assays are used to evaluate its biological activity?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases to assess binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst tuning : Sodium acetate vs. triethylamine for pH-dependent condensation efficiency.

- Temperature control : Reflux at 110–120°C minimizes side products (e.g., hydrolyzed hydrazides).

- Workup modifications : Gradient recrystallization (DMF/EtOH) improves crystal purity .

Q. How do structural modifications (e.g., substituents on indole/thiazole) alter bioactivity?

- Electron-withdrawing groups (e.g., –NO₂ on indole) enhance antimicrobial potency by increasing membrane permeability.

- Hydrophobic substituents (e.g., methyl on thiazole) improve pharmacokinetic properties (e.g., logP).

- Steric hindrance near the hydrazide bond can reduce off-target enzyme interactions .

Q. What strategies resolve contradictions in biological assay data (e.g., high in vitro activity vs. low in vivo efficacy)?

- Metabolic stability tests : Liver microsome assays to identify rapid degradation pathways.

- Solubility optimization : Co-solvents (e.g., PEG-400) or prodrug formulations to enhance bioavailability.

- Dose-response reevaluation : Adjusting administration routes (e.g., intraperitoneal vs. oral) .

Q. How is computational modeling used to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites (e.g., topoisomerase II).

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.

- QSAR studies : Hammett/Taft parameters correlate substituent effects with activity trends .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthesis across labs?

- Standardize reagent sources : Use certified suppliers for 3-formyl-indole derivatives.

- Detailed reaction logs : Document exact reflux times, solvent batches, and purification steps.

- Interlab validation : Collaborative round-robin testing to identify critical variables .

Q. What analytical techniques differentiate polymorphic forms or hydrate/solvate species?

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

- Lipinski’s Rule compliance : MW < 500, logP 2–3, H-bond donors ≤5.

- P-glycoprotein inhibition : Introduce substituents (e.g., –CF₃) to block efflux pumps.

- In silico BBB prediction : Tools like SwissADME or BBB Predictor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.